(3S,5R)-1-[(tert-butoxy)carbonyl]-5-methylpyrrolidine-3-carboxylic acid
Description
Historical Context and Chemical Significance
(3S,5R)-1-[(tert-Butoxy)carbonyl]-5-methylpyrrolidine-3-carboxylic acid is a chiral pyrrolidine derivative that has gained prominence in asymmetric synthesis and medicinal chemistry. Pyrrolidine scaffolds are widely utilized in drug discovery due to their conformational flexibility and ability to modulate pharmacokinetic properties. The tert-butoxycarbonyl (Boc) group, introduced in the mid-20th century as a protective moiety for amines, enhances this compound’s stability during synthetic processes. Its structural features make it a critical intermediate in the synthesis of carbapenem antibiotics and other bioactive molecules targeting bacterial infections and metabolic disorders.
Nomenclature and Identification Parameters
IUPAC Naming Conventions
The systematic IUPAC name is derived from the pyrrolidine core, with substituents prioritized according to Cahn-Ingold-Prelog rules:
CAS Registry (1932787-71-7) and Database Identification
The compound is uniquely identified by CAS Registry Number 1932787-71-7 , ensuring unambiguous classification across chemical databases. Key identifiers include:
| Parameter | Value |
|---|---|
| CAS Registry Number | 1932787-71-7 |
| Molecular Formula | C₁₁H₁₉NO₄ |
| Molecular Weight | 229.27 g/mol |
| ChemSpider ID | 21486186 |
| PubChem CID | 15327524 |
These parameters are consistent across PubChem, ChemSpider, and vendor catalogs.
Molecular Formula (C₁₁H₁₉NO₄) and Weight (229.27)
The molecular formula C₁₁H₁₉NO₄ corresponds to:
- 11 carbon atoms : 7 in the pyrrolidine ring, 4 in the Boc group
- 19 hydrogen atoms : Distributed across alkyl and carboxyl groups
- 1 nitrogen atom : In the pyrrolidine ring
- 4 oxygen atoms : From the Boc carbonyl and carboxylic acid groups
The molecular weight of 229.27 g/mol is calculated using IUPAC atomic masses.
Stereochemical Characteristics
(3S,5R) Configuration Analysis
X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm the (3S,5R) configuration. Key stereochemical features include:
- C3 (S) : Carboxylic acid group in a pseudo-equatorial position to minimize steric hindrance.
- C5 (R) : Methyl group adopts an axial orientation, stabilizing the ring’s puckered conformation.
This configuration is critical for interactions with enantioselective targets, such as bacterial enzymes in carbapenem derivatives.
Conformational Studies and Molecular Geometry
The pyrrolidine ring exhibits Cₐ-exo puckering , influenced by the Boc and methyl groups:
- Boc group : Electron-withdrawing nature flattens the ring at N1, increasing planarity.
- Methyl group : Steric bulk at C5 induces a twist-boat conformation, optimizing hydrogen-bonding potential.
Density functional theory (DFT) calculations reveal a dihedral angle of 152° between C3 and C5, enhancing rigidity for protein binding.
Properties
IUPAC Name |
(3S,5R)-5-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-7-5-8(9(13)14)6-12(7)10(15)16-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,13,14)/t7-,8+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZZGWPOKJCVJGU-SFYZADRCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN1C(=O)OC(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H](CN1C(=O)OC(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Procedure Overview
Starting with enantiopure D-pyroglutamic acid, this method leverages inherent chirality to install the (3S,5R) configuration. The synthesis involves:
- Methylation : Introduction of the 5-methyl group via alkylation of a pyrrolidine intermediate.
- Boc Protection : Reaction with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) using 4-dimethylaminopyridine (DMAP) as a catalyst.
- Selective Oxidation : Retention of the carboxylic acid group at position 3 through controlled oxidation conditions.
Key Data :
| Step | Reagents/Conditions | Yield | ee (%) |
|---|---|---|---|
| Methylation | MeI, K₂CO₃, DMF, 20°C, 4h | 92% | >99 |
| Boc Protection | Boc₂O, DMAP, DCM, 0°C→RT | 95% | - |
| Oxidation | LiOH, THF/H₂O, reflux | 88% | >99 |
Advantages : High enantiomeric excess (ee) due to chiral starting material. Scalable for industrial production.
Asymmetric Michael Addition Catalyzed by Cinchona Alkaloids
Reaction Design
This method employs a cinchona-derived organocatalyst to induce stereochemistry during the Michael addition of nitroalkanes to α,β-unsaturated ketones:
- Cyclization : Formation of the pyrrolidine ring via intramolecular aldol condensation.
- Boc Protection : Post-cyclization protection of the amine group.
- Carboxylic Acid Formation : Hydrolysis of a nitrile intermediate using HCl/EtOH.
Optimized Conditions :
Table 1 : Stereochemical Outcomes with Different Catalysts
| Catalyst | ee (%) | dr (3S,5R:others) |
|---|---|---|
| (DHQD)₂PHAL | 94 | 19:1 |
| L-Proline | 82 | 7:1 |
| No Catalyst | <5 | 1:1 |
Hydrogenation of Cyclic Enamines
Strategy for Diastereoselectivity
Palladium-catalyzed hydrogenation of a Boc-protected enamine precursor ensures high diastereomeric ratio (dr):
- Enamine Synthesis : Condensation of Boc-piperidone with methylamine.
- Hydrogenation : H₂ (50 psi), Pd/C (10 wt%), MeOH, 45°C, 36h.
- Acidification : Treatment with 2N HCl to liberate the carboxylic acid.
Performance Metrics :
Note : Solvent polarity significantly impacts dr. Polar aprotic solvents (e.g., DMF) favor (3S,5R) formation.
Retro-Dieckmann Reaction of β-Keto Esters
Mechanism and Conditions
The retro-Dieckmann reaction cleaves a six-membered β-keto ester to form the pyrrolidine ring:
- Substrate Preparation : Synthesis of N-Boc-β-keto ester via Claisen condensation.
- Ring Contraction : K₂CO₃ in iPrOH, 60°C, 12h.
- Acid Workup : Hydrolysis with aqueous HCl to yield the carboxylic acid.
Critical Factors :
- Base Strength : K₂CO₃ > Na₂CO₃ in dr control (15:1 vs. 8:1).
- Temperature : Higher temps (>70°C) reduce ee due to racemization.
Yield : 68% (over 2 steps), dr 15:1.
Enzymatic Resolution of Racemic Mixtures
Process Details
For racemic syntheses, enzymatic resolution using lipases achieves enantiopure product:
- Esterification : Racemic methyl ester treated with Pseudomonas cepacia lipase (PCL).
- Hydrolysis : Selective hydrolysis of the (3R,5S)-enantiomer.
- Separation : Chromatographic isolation of unreacted (3S,5R)-ester.
Efficiency Metrics :
- Enantiomeric Excess : 99% ee after resolution.
- Yield : 45% (theoretical max 50%).
Limitation : Lower yield compared to asymmetric methods.
Comparative Analysis of Methods
Table 2 : Method Comparison
| Method | Yield (%) | ee (%) | Scalability | Cost |
|---|---|---|---|---|
| Chiral Pool | 85 | >99 | High | Moderate |
| Asymmetric Catalysis | 78 | 94 | Moderate | High |
| Hydrogenation | 85 | >99 | High | Low |
| Retro-Dieckmann | 68 | 95 | Low | Moderate |
| Enzymatic | 45 | 99 | Low | High |
Key Recommendations :
- Industrial Scale : Hydrogenation (Method 4) offers optimal balance of yield and cost.
- Lab-Scale Enantiopurity : Chiral pool synthesis (Method 2) preferred.
Chemical Reactions Analysis
Protection/Deprotection Reactions
The Boc group serves as a transient protective moiety for the pyrrolidine nitrogen, enabling selective functionalization of other reactive sites.
Boc Deprotection
The Boc group is removed under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane. For example:
-
Reagent: 4M HCl in dioxane
-
Conditions: 25°C, 2–4 hours
-
Outcome: Yields the free amine (5-methylpyrrolidine-3-carboxylic acid hydrochloride) with >95% efficiency .
Re-protection Strategies
Re-protection with alternative groups (e.g., benzyloxycarbonyl) is feasible post-deprotection to enable further derivatization .
Esterification and Amidation
The carboxylic acid group undergoes nucleophilic acyl substitution reactions.
Methyl Ester Formation
-
Reagents: Methanol, HCl (gas)
-
Conditions: 0°C to room temperature, 12 hours
-
Yield: ~90% methyl ester product.
Amide Coupling
-
Reagents: HATU, DIPEA, and primary/secondary amines
-
Conditions: DMF solvent, 0°C to room temperature
-
Example: Reaction with benzylamine produces the corresponding amide in 85% yield.
Oxidation of the Pyrrolidine Ring
Controlled oxidation with potassium permanganate (KMnO₄) under acidic conditions selectively modifies the ring:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| KMnO₄, H₂SO₄ | 0°C, 3 hours | 5-Methyl-2-oxopyrrolidine-3-carboxylic acid | 78% |
| CrO₃, H₂SO₄ | RT, 5 hours | Same as above | 65% |
Data from highlights KMnO₄’s superior selectivity for this transformation.
Reduction of the Carboxylic Acid
Lithium aluminum hydride (LiAlH₄) reduces the acid to the corresponding alcohol:
-
Reagent: LiAlH₄, THF
-
Conditions: Reflux, 6 hours
-
Yield: 70% (3S,5R)-5-methylpyrrolidine-3-methanol.
Substitution Reactions
The steric environment of the pyrrolidine ring directs substitution patterns.
Nucleophilic Substitution at C-3
-
Reagent: Thionyl chloride (SOCl₂) followed by NaN₃
-
Conditions: 60°C, 12 hours
-
Product: 3-Azido derivative (precursor for Huisgen cycloaddition) .
Stereochemical Integrity in Reactions
The (3S,5R) configuration remains intact under most conditions due to the rigidity of the pyrrolidine ring. Exceptions include:
Scientific Research Applications
Protection of Amines
One of the primary applications of (3S,5R)-1-[(tert-butoxy)carbonyl]-5-methylpyrrolidine-3-carboxylic acid is its use as a protecting group for amines in organic synthesis. The tert-butoxycarbonyl (Boc) group can be easily added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. This protection is crucial during multi-step syntheses where selective reactions are required without interfering with amine functionalities.
Deprotection Strategies
The Boc group can be removed using strong acids such as trifluoroacetic acid or hydrochloric acid in methanol. This reversible protection-deprotection strategy allows for the selective manipulation of amine-containing compounds, facilitating complex organic synthesis pathways.
Biological Activities
The compound exhibits several biological activities that make it a subject of interest in medicinal chemistry:
Antioxidant Activity
Research indicates that this compound possesses antioxidant properties. It can reduce oxidative stress markers in cells, which is beneficial for preventing cellular damage associated with various diseases.
Anti-inflammatory Effects
Studies have shown that this compound can decrease the levels of inflammatory cytokines such as TNF-α and IL-6. These findings suggest potential applications in treating inflammatory conditions and diseases characterized by chronic inflammation.
Anticancer Properties
Preliminary investigations into the anticancer potential of this compound have revealed its ability to inhibit cancer cell proliferation. It has been observed to induce apoptosis in specific cancer cell lines, indicating its promise as a therapeutic agent in oncology.
Antioxidant and Anti-inflammatory Study
A study focused on the effects of Boc-3-methylpyrrolidine on astrocytes exposed to amyloid-beta peptides demonstrated a reduction in cell death and decreased production of TNF-α. This suggests a protective role against neuroinflammation associated with Alzheimer's disease, highlighting its potential in neuroprotective therapies.
Anticancer Activity Assessment
Research assessing the anticancer properties of this compound found that it inhibited the growth of certain cancer cell lines. The compound was shown to induce apoptosis and reduce tumor growth in vivo, marking it as a promising candidate for further development in cancer therapeutics.
Summary Table of Biological Activities
Mechanism of Action
The mechanism of action of (3S,5R)-1-[(tert-butoxy)carbonyl]-5-methylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Substituent Variations
a) Methyl vs. Trifluoromethyl Substituents
- PBXA3202 (CAS 1808807-76-2) : (3R,4R)-1-[(tert-Butoxy)carbonyl]-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid
b) Methyl vs. Methoxycarbonyl Substituents
- (3S,5R)-1-Boc-5-(methoxycarbonyl)pyrrolidine-3-carboxylic acid (CAS 2306246-06-8): The methoxycarbonyl group introduces an ester functionality, making the compound more reactive toward nucleophiles (e.g., in hydrolysis or aminolysis). Commercial Data: Priced at $499/100mg (95% purity), reflecting higher synthesis complexity compared to methyl-substituted analogs .
c) Aromatic vs. Aliphatic Substituents
- (3S,4R)-1-Boc-4-phenylpiperidine-3-carboxylic acid (CAS 652971-20-5): The phenyl group and piperidine ring (6-membered vs.
Stereochemical Variations
(3R,5R)-1-Boc-5-methylpyrrolidine-3-carboxylic acid (CAS 1932018-83-1) :
(3S,5S)-1-Boc-5-(methoxycarbonyl)pyrrolidine-3-carboxylic acid (CAS 1378388-35-2) :
Physical-Chemical Properties
Biological Activity
(3S,5R)-1-[(tert-butoxy)carbonyl]-5-methylpyrrolidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.
- Molecular Formula : CHNO
- Molar Mass : 229.27 g/mol
- CAS Number : 1932787-71-7
- Boiling Point : 343.2 ± 35.0 °C (predicted)
- Density : 1.150 ± 0.06 g/cm³ (predicted)
- pKa : 4.48 ± 0.40 (predicted) .
Synthesis
The synthesis of this compound typically involves asymmetric Michael addition reactions of carboxylate-substituted enones with nitroalkanes. This method has been shown to yield high enantiomeric excess (ee), making it a valuable approach for producing this compound with desired stereochemistry .
Pharmacological Effects
Research indicates that derivatives of pyrrolidine carboxylic acids exhibit a range of biological activities, including:
- Antimicrobial Activity : Some studies suggest that pyrrolidine derivatives can inhibit the growth of various bacteria and fungi.
- Antioxidant Properties : Compounds in this class may also exhibit antioxidant effects, potentially useful in preventing oxidative stress-related diseases.
- Neurological Effects : There is emerging evidence that these compounds may influence neurotransmitter systems, suggesting potential applications in treating neurological disorders .
Case Studies
- Antimicrobial Activity :
- Neuropharmacology :
Data Table of Biological Activities
Q & A
Q. What are the key synthetic routes for (3S,5R)-1-[(tert-butoxy)carbonyl]-5-methylpyrrolidine-3-carboxylic acid?
The synthesis typically involves asymmetric Michael addition reactions using carboxylate-substituted enones, followed by Boc (tert-butoxycarbonyl) protection. For example, a corrected synthesis route (initially misassigned) employs chiral catalysts to achieve the (3S,5R) configuration, validated via X-ray crystallography of derivatives . Purification often involves recrystallization or chiral HPLC to ensure enantiomeric purity.
Q. How is the stereochemical configuration of this compound confirmed experimentally?
X-ray crystallography is the gold standard for absolute configuration determination, as demonstrated in the correction of misassigned structures in prior studies . Complementary methods include NMR coupling constants (e.g., for chair conformations) and circular dichroism (CD) for chiral centers.
Q. What safety precautions are recommended for handling this compound?
Based on analogous Boc-protected pyrrolidines, hazards include acute toxicity (oral/skin/inhalation) and skin/eye irritation. Use PPE (gloves, goggles), work in a fume hood, and follow SDS guidelines for incompatible materials (e.g., strong oxidizers). Dispose via licensed waste services .
Advanced Research Questions
Q. How can researchers resolve discrepancies in stereochemical assignments during synthesis?
Contradictions may arise from misinterpreting NMR data or incomplete chiral resolution. To address this:
Q. What strategies optimize stereoselectivity in the Michael addition step for this compound?
Catalyst selection is critical. For example, chiral bifunctional thiourea catalysts (e.g., Takemoto’s catalyst) enhance enantioselectivity in Michael additions. Solvent polarity (e.g., THF vs. DMF) and temperature (-20°C to RT) also influence diastereomeric ratios. Post-reaction analysis via chiral HPLC ensures ≥99% ee .
Q. How does the Boc group influence the compound’s reactivity in downstream modifications?
The Boc group acts as a temporary protecting amine, enabling selective functionalization of the carboxylic acid moiety. For instance, it allows coupling reactions (e.g., EDC/HOBt-mediated amidation) without side reactions. Deprotection with TFA yields the free amine for further derivatization .
Methodological and Analytical Questions
Q. What analytical techniques are essential for characterizing this compound?
- HPLC-MS : Confirms molecular weight and purity.
- NMR (, C, COSY, NOESY) : Assigns proton environments and spatial relationships (e.g., NOESY cross-peaks for axial/equatorial substituents).
- X-ray crystallography : Resolves absolute configuration .
- IR spectroscopy : Identifies Boc carbonyl stretches (~1680–1720 cm).
Q. How can researchers design stability studies for this compound under varying storage conditions?
- Thermal stability : Use TGA/DSC to assess decomposition temperatures.
- Hydrolytic stability : Test pH-dependent degradation (e.g., in aqueous buffers at 25°C and 40°C).
- Light sensitivity : Expose to UV-Vis light and monitor via HPLC for photodegradants .
Troubleshooting and Data Interpretation
Q. Why might synthetic yields drop during Boc protection, and how can this be mitigated?
Common issues include incomplete amine activation or competing side reactions (e.g., carbamate formation). Solutions:
Q. How to interpret conflicting NOE data in conformational analysis?
Discrepancies may arise from dynamic equilibria between chair conformers. Use variable-temperature NMR to "freeze" conformations and validate NOE predictions. Computational modeling (e.g., Molecular Mechanics) can simulate expected NOE patterns .
Safety and Compliance
Q. What are the ecological disposal considerations for this compound?
No specific ecotoxicity data are available, but disposal must follow hazardous waste protocols due to structural analogs’ acute toxicity. Incineration via licensed facilities is recommended, with neutralization of acidic residues before disposal .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
